Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
Overview
Description
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate is a biochemical compound used for proteomics research . It has a molecular formula of C12H9Cl2NO2 and a molecular weight of 270.11 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate was synthesized using DBU-partially succinylated linear water-soluble cellulose poly (protic ionic liquid) in water at 80°C for 7 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate has been confirmed by various sources . The compound has a complex structure with a topological polar surface area of 50.1 Ų .Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate has a molecular weight of 270.11 g/mol, and its exact mass is 269.0010339 g/mol . It has a complexity of 359 and a rotatable bond count of 4 . The compound has no hydrogen bond donors but has 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a derivative of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, is used in the synthesis of polyfunctional pyrazolyl-substituted monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines. These compounds are synthesized through one-pot reactions in ethanolic solution, indicating its role in facilitating complex organic syntheses (Latif, Rady & Döupp, 2003).
Development of Novel Compounds
Ethyl 2-cyano-3-(2-hydroxy-5-methyl-3-(p-tolylimino)methyl)phenyl)acrylate, another derivative, has been used in the formation of novel compounds like rhenium(I) complexes. These complexes show promise in photoluminescence and selective CO2 adsorption, demonstrating the compound's potential in creating new materials with unique properties (Sinha, Parua & Rajak, 2019).
Non-Linear Optical Properties
The compound has also been used in studies focusing on non-linear optical properties. For instance, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been studied for its hyperpolarizability and electrophilic nature, which are key factors in determining its suitability for non-linear optical applications (Rawat & Singh, 2015).
Applications in Polymer Science
In polymer science, derivatives of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate have been used to synthesize novel copolymers. These polymers have shown significant properties like high glass transition temperatures, which is crucial for determining their applicability in various industrial processes (Kim et al., 1999).
Facilitation of Complex Reactions
The compound is instrumental in facilitating complex chemical reactions. For instance, water-mediated three-component Wittig–SNAr reactions using derivatives of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate have been developed, showcasing its role in creating efficient and environmentally friendly synthetic pathways. These reactions are notable for their high stereoselectivity and yields, making the compound valuable for synthesizing intermediates for kinase inhibitors and other significant molecules (Xu et al., 2015).
Structural and Optical Characterization
Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate has been used to grow single crystals for structural and optical characterization. This application is crucial in the fields of materials science and photonics, where understanding the physical and optical properties of materials at the molecular level is essential (Kotteswaran, Pandian & Ramasamy, 2017).
Application in Small Molecule Inhibition
Additionally, (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate, closely related to Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, has been studied for its potential as a small-molecule inhibitor of the PDZ domain of protein interacting with C-alpha-kinase 1 (PICK1). This research illustrates the compound's potential use in pharmacology and drug design, especially for targeting brain ischemia, pain, and cocaine addiction (Bach et al., 2010).
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonds, altering their function or structure.
Result of Action
As a biochemical used in proteomics research , it may induce changes in protein structure or function, but specific effects would depend on the target and the nature of the interaction.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHAZBAICIKTCX-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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